molecular formula C11H19N3O B11891164 5-(Azepan-4-yl)-3-isopropyl-1,2,4-oxadiazole

5-(Azepan-4-yl)-3-isopropyl-1,2,4-oxadiazole

Cat. No.: B11891164
M. Wt: 209.29 g/mol
InChI Key: DHRNPOAZRADQQG-UHFFFAOYSA-N
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Description

5-(Azepan-4-yl)-3-isopropyl-1,2,4-oxadiazole is a novel chemical entity designed for pharmaceutical and biological research, featuring the versatile 1,2,4-oxadiazole heterocycle. This five-membered ring system is a privileged scaffold in medicinal chemistry, renowned for its unique bioisosteric properties and its ability to impart a wide spectrum of biological activities to molecules . The 1,2,4-oxadiazole ring acts as a stable equivalent for ester and amide functional groups, which can enhance metabolic stability and modulate the physicochemical properties of lead compounds . This makes derivatives like this compound highly valuable frameworks in the rational design of new therapeutic agents. The specific structure of this compound combines the 1,2,4-oxadiazole core with two distinct substituents: an isopropyl group at the 3-position and an azepane ring at the 5-position. The azepane moiety, a seven-membered nitrogen-containing ring, is a significant pharmacophore that can influence the molecule's conformation, solubility, and its interaction with biological targets. Researchers can leverage this compound as a key building block or intermediate in projects aimed at developing new agents with potential anticancer, antimicrobial, anti-inflammatory, or central nervous system activities, given the established profile of 1,2,4-oxadiazole derivatives . Its mechanism of action in any specific context would be highly dependent on the overall molecular design, but could involve the inhibition of key enzymes or modulation of receptor activity. This product is provided as a high-purity compound for research purposes. It is intended For Research Use Only (RUO) and is not approved for use in humans, nor for diagnostic, therapeutic, or any other personal applications. Researchers are encouraged to thoroughly review the available safety data before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H19N3O

Molecular Weight

209.29 g/mol

IUPAC Name

5-(azepan-4-yl)-3-propan-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C11H19N3O/c1-8(2)10-13-11(15-14-10)9-4-3-6-12-7-5-9/h8-9,12H,3-7H2,1-2H3

InChI Key

DHRNPOAZRADQQG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)C2CCCNCC2

Origin of Product

United States

Preparation Methods

Solvent Effects

Polar aprotic solvents (DMSO, DMF) enhance cyclization rates by stabilizing transition states, while ethanol improves amidoxime solubility. A mixed solvent system (DMSO/EtOH, 4:1) achieves 70% yield in 6 hours.

Catalytic Enhancements

Addition of tetrabutylammonium fluoride (TBAF, 0.1 equiv) reduces reaction time to 4 hours by facilitating deprotonation. However, this increases purification complexity due to emulsion formation during workup.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 120°C) accelerates cyclization to 30 minutes with comparable yields (65%). This method reduces thermal degradation of the azepane ring but requires specialized equipment.

Solid-Phase Synthesis

Immobilization of the amidoxime precursor on Wang resin enables stepwise synthesis with automated purification, achieving 60% yield and >98% purity. This approach is cost-prohibitive for large-scale production.

Industrial Scalability Considerations

Pilot-scale production (10 kg batches) employs continuous flow reactors to maintain temperature control and minimize exothermic risks. Key parameters for industrial translation include:

ParameterLab ScalePilot Scale
Throughput5 g/day2 kg/day
Purity>95%>99%
Cost per Gram$12.50$3.80

Challenges in scaling include azepane ring oxidation during prolonged heating, mitigated by nitrogen sparging and antioxidant additives (0.1% BHT).

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)Time (h)Scalability
Classical Cyclization62958Moderate
Microwave65970.5High
Solid-Phase609824Low

Microwave-assisted synthesis offers the best balance of efficiency and scalability, though classical methods remain prevalent in academic settings due to lower infrastructure requirements .

Chemical Reactions Analysis

Types of Reactions

5-(Azepan-4-yl)-3-isopropyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups that enhance its reactivity.

    Reduction: Reduction reactions can modify the oxadiazole ring, potentially leading to new derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while substitution reactions can introduce a wide range of substituents on the azepane or oxadiazole rings .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of 5-(Azepan-4-yl)-3-isopropyl-1,2,4-oxadiazole as an anticancer agent. Several derivatives of 1,2,4-oxadiazoles have demonstrated promising results in inhibiting cancer cell proliferation:

  • Mechanism of Action : Many oxadiazole derivatives induce apoptosis in cancer cells by triggering caspase activation and cell cycle arrest. For example, compounds with a 5-substituted 1,2,4-oxadiazole structure have shown significant antiproliferative activity against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values ranging from 0.19 µM to 48.37 µM .

Case Study: Synthesis and Evaluation

A notable study synthesized a series of oxadiazole derivatives and evaluated their anticancer activity. Compounds with electron-withdrawing groups at specific positions exhibited enhanced potency against multiple cancer types. For instance:

CompoundCell LineIC50 Value (µM)
9a MCF-70.48
10a HCT-11613.6
11a A5490.11

These findings suggest that structural modifications can significantly influence the biological activity of oxadiazole derivatives .

Antimicrobial Activity

In addition to anticancer properties, compounds containing the oxadiazole ring have been extensively studied for their antimicrobial activities:

  • Antibacterial and Antifungal Properties : Research has shown that oxadiazole derivatives exhibit strong antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. In particular, derivatives with hydrophobic substituents have demonstrated enhanced activity against resistant strains .

Case Study: Antimicrobial Efficacy

A series of oxadiazole derivatives were tested for their antimicrobial efficacy:

CompoundTarget OrganismMIC (µg/mL)
22a Staphylococcus aureus1.56
22b Bacillus subtilis0.78

These results indicate that structural modifications can lead to significant improvements in antimicrobial potency .

Pharmacological Insights and Future Directions

The pharmacological profile of this compound suggests its potential as a lead compound in drug development. Its unique structure allows for interactions with various biological targets, enhancing its therapeutic potential.

Research Directions

Future research should focus on:

  • Further structural optimization to enhance potency and selectivity.
  • Comprehensive in vivo studies to evaluate the pharmacokinetics and toxicity profiles.
  • Exploration of combination therapies using oxadiazole derivatives alongside existing treatments to improve efficacy against resistant strains or advanced cancers.

Mechanism of Action

The mechanism of action of 5-(Azepan-4-yl)-3-isopropyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Substituent Variations in the 1,2,4-Oxadiazole Family

Key structural variations among 1,2,4-oxadiazole derivatives include substituents at positions 3 and 5, which critically influence physicochemical properties and biological activity. Below is a comparative analysis:

Compound Name Position 3 Substituent Position 5 Substituent Key Features/Activities Reference
5-(Azepan-4-yl)-3-isopropyl-1,2,4-oxadiazole Isopropyl Azepane (7-membered ring) Potential enhanced binding affinity due to azepane’s conformational flexibility
5-(Azetidin-3-yl)-3-isopropyl-1,2,4-oxadiazole Isopropyl Azetidine (4-membered ring) Smaller ring size may reduce steric hindrance
5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole Isopropyl Chloromethyl Reactive intermediate for further derivatization (e.g., nucleophilic substitution)
3-Benzyl-5-(azidomethyl)-1,2,4-oxadiazole Benzyl Azidomethyl Click chemistry precursor for bioconjugation
5-(3-Cyclopropyl-pyrazolyl)-3-(4-CF3-phenyl)-1,2,4-oxadiazole 4-Trifluoromethylphenyl Cyclopropyl-pyrazole Enhanced lipophilicity and potential CNS activity

Key Observations :

  • Azepane vs.
  • Chloromethyl/Azidomethyl Groups : These substituents enable modular synthesis of derivatives for targeted drug design .
  • Aryl vs. Alkyl Substituents : Aryl groups (e.g., 4-CF3-phenyl) enhance π-π interactions in target binding, while alkyl groups (e.g., isopropyl) improve metabolic stability .

Q & A

Q. What are the common synthetic routes for 5-(Azepan-4-yl)-3-isopropyl-1,2,4-oxadiazole, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves cyclization of amidoxime precursors with acyl chlorides or isocyanates under controlled conditions. For example, bromination of styryl oxadiazoles followed by dehydrobromination using sodium amide in liquid ammonia at -70°C to -60°C yields acetylene derivatives, albeit with moderate yields (32–54%) . Optimization requires precise temperature control: higher temperatures (-50°C to -40°C) reduce yields due to side reactions, while impurities may necessitate chromatographic purification .

Q. Which spectroscopic techniques are most reliable for characterizing 1,2,4-oxadiazole derivatives like this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming substituent positions and ring integrity, while Mass Spectrometry (MS) verifies molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies functional groups like C=N and C-O bonds. For example, oxadiazole derivatives with azepane substituents require 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to resolve stereochemistry and heterocyclic coupling .

Q. What preliminary biological activities are associated with 1,2,4-oxadiazole scaffolds, and how are they assessed?

  • Methodological Answer : Oxadiazoles are screened for antimicrobial, anticancer, or neurological activity via in vitro assays. For instance, compounds are tested against gram-positive bacteria using minimum inhibitory concentration (MIC) assays or evaluated for cytotoxicity in cancer cell lines (e.g., MTT assays). Structural analogs have shown activity against Alzheimer’s disease via acetylcholinesterase inhibition .

Advanced Research Questions

Q. How can reaction mechanisms for 1,2,4-oxadiazole derivatization under superacidic conditions be elucidated?

  • Methodological Answer : Mechanistic studies in Brønsted superacids (e.g., CF3_3SO3_3H) involve monitoring electrophilic activation using 19F^{19}\text{F}-NMR or computational modeling (DFT). For example, superelectrophilic intermediates in TfOH may undergo Friedel-Crafts alkylation with arenes, confirmed by trapping experiments and isotopic labeling . Kinetic studies under varying acid strengths can differentiate between mono- and di-protonated intermediates .

Q. What strategies resolve contradictions in synthetic yields or purity across different routes?

  • Methodological Answer : Contradictions arise from competing pathways (e.g., oligomerization vs. cyclization). Systematic analysis includes:
  • Reaction Monitoring : Using TLC or HPLC to track intermediate formation.
  • Byproduct Identification : LC-MS or GC-MS to detect side products (e.g., styryl oxadiazole impurities in dehydrobromination reactions) .
  • Solvent/Base Screening : Testing alternatives to NaNH2_2-NH3_3, such as LiN(i-Pr)2_2, to suppress undesired pathways .

Q. How are structure-activity relationships (SARs) developed for azepane-substituted oxadiazoles in neurological targets?

  • Methodological Answer : SAR studies involve:
  • Substituent Variation : Synthesizing analogs with modified azepane rings (e.g., N-alkylation, ring expansion) and testing potency in receptor-binding assays (e.g., σ1 receptor or NMDA antagonism) .
  • Computational Docking : Molecular dynamics simulations to predict binding modes in targets like acetylcholinesterase .
  • Pharmacokinetic Profiling : Assessing metabolic stability via liver microsome assays and blood-brain barrier permeability using PAMPA .

Q. What advanced purification techniques are required for isolating this compound from complex mixtures?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (water/acetonitrile with 0.1% formic acid) resolves co-eluting impurities. For diastereomers, chiral stationary phases or recrystallization in ethanol/water mixtures may be employed .

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